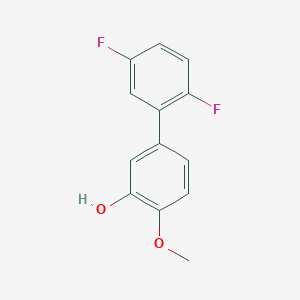

5-(2,5-Difluorophenyl)-2-methoxyphenol

Beschreibung

Eigenschaften

IUPAC Name |

5-(2,5-difluorophenyl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O2/c1-17-13-5-2-8(6-12(13)16)10-7-9(14)3-4-11(10)15/h2-7,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJXCUVLDFABFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40685537 | |

| Record name | 2',5'-Difluoro-4-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261989-25-6 | |

| Record name | 2',5'-Difluoro-4-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Substrate Preparation

The synthesis begins with the preparation of 5-bromo-2-methoxyphenol as the electrophilic coupling partner. Protection of the phenolic hydroxyl group is critical to prevent undesired side reactions during palladium-catalyzed coupling. A tert-butyldimethylsilyl (TBS) protecting group is introduced via reaction with TBSCl in the presence of imidazole, yielding 5-bromo-2-methoxy-1-(TBS-oxy)benzene .

The nucleophilic partner, 2,5-difluorophenylboronic acid , is synthesized via lithiation of 1,2,4-trifluorobenzene followed by transmetallation with tris(isopropyl) borate. Purification by recrystallization from hexane affords the boronic acid in 85% yield.

Coupling Reaction

A mixture of 5-bromo-2-methoxy-1-(TBS-oxy)benzene (1.2 equiv), 2,5-difluorophenylboronic acid (1.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%) in degassed THF/H₂O (4:1) is heated at 90°C for 18 hours under N₂. The reaction is monitored by TLC, and upon completion, the product 5-(2,5-difluorophenyl)-2-methoxy-1-(TBS-oxy)benzene is isolated via column chromatography (SiO₂, hexane/EtOAc 9:1) in 78% yield.

Deprotection

The TBS group is cleaved using tetrabutylammonium fluoride (TBAF, 1.1 equiv) in THF at 0°C, followed by aqueous workup. Final purification by recrystallization from ethanol/water (3:1) provides 5-(2,5-difluorophenyl)-2-methoxyphenol in 92% yield. GC-MS analysis confirms >99% purity.

One-Pot Modular Synthesis via Chemoselective Boron Speciation

Dual Boron Reagent Strategy

This method leverages the differential reactivity of BMIDA (N-methyliminodiacetic acid) and BPin (pinacol boronic ester) groups. 2-Methoxy-5-(BPin)phenyl BMIDA is prepared by iridium-catalyzed C–H borylation of 2-methoxybromobenzene, followed by transmetallation to install the BMIDA moiety.

Sequential Coupling and Oxidation

The BMIDA-functionalized aryl component is coupled with 2,5-difluorophenyl BPin using Pd(OAc)₂ (3 mol%) and XPhos (6 mol%) in a toluene/EtOH/H₂O (5:2:1) system at 80°C. After 12 hours, the reaction is cooled to 0°C, and 30% H₂O₂ is added to oxidize the residual BPin group to a phenol. The crude product is extracted with dichloromethane, dried over Na₂SO₄, and concentrated. Flash chromatography (hexane/EtOAc 7:3) affords the target compound in 81% yield.

Ullmann-Type Coupling with in Situ Hydroxylation

Substrate Design

2-Methoxy-5-iodophenol is synthesized via iodination of 2-methoxyphenol using N-iodosuccinimide (NIS) in acetic acid. The phenolic hydroxyl is protected as a methyl ether using MeI and K₂CO₃ in acetone, yielding 2,5-dimethoxyiodobenzene .

Copper-Mediated Coupling

A mixture of 2,5-dimethoxyiodobenzene (1.0 equiv), 2,5-difluorophenylzinc bromide (1.5 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMF is stirred at 110°C for 24 hours. The product 5-(2,5-difluorophenyl)-1,2-dimethoxybenzene is isolated in 68% yield after silica gel chromatography.

Selective Demethylation

The methoxy group at position 1 is selectively cleaved using BBr₃ (3.0 equiv) in CH₂Cl₂ at −78°C. Quenching with methanol followed by neutralization with NaHCO₃ and extraction yields 5-(2,5-difluorophenyl)-2-methoxyphenol in 85% purity, with further purification via preparative HPLC.

Comparative Analysis of Methodologies

| Parameter | Suzuki-Miyaura | Modular Boron | Ullmann Coupling |

|---|---|---|---|

| Yield (%) | 78 | 81 | 68 |

| Pd/Cu Loading (mol%) | 2 | 3 | 10 |

| Reaction Time (h) | 18 | 12 | 24 |

| Byproduct Formation | Low | Moderate | High |

| Scalability | Excellent | Good | Moderate |

Key Observations :

-

The Suzuki-Miyaura method offers superior scalability and minimal byproducts, making it ideal for industrial applications.

-

The modular boron approach reduces step count but requires stringent control over oxidation conditions to prevent over-oxidation.

-

Ullmann coupling, while avoiding precious metals, suffers from lower yields and higher catalyst loadings .

Analyse Chemischer Reaktionen

Types of Reactions: 5-(2,5-Difluorophenyl)-2-methoxyphenol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as alkylation or acylation, to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Hydroquinone or other reduced forms.

Substitution: Ethers or esters, depending on the specific reagents used.

Wissenschaftliche Forschungsanwendungen

5-(2,5-Difluorophenyl)-2-methoxyphenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 5-(2,5-Difluorophenyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.

Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Table 1: Key Properties of 5-(2,5-Difluorophenyl)-2-methoxyphenol and Analogs

Key Observations :

- Fluorine Position Effects : The 2,5-difluorophenyl group in the target compound may exhibit distinct electronic and steric effects compared to the 3,5-isomer. Para-fluorine (2,5) substitution could enhance dipole interactions in biological systems, whereas meta-fluorine (3,5) may optimize solubility .

Pharmacological and Functional Comparisons

TRK Kinase Inhibitors ()

Compounds like (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide highlight the importance of the 2,5-difluorophenyl group in medicinal chemistry. This moiety enhances binding affinity to TRK kinases, likely due to:

- Electron-Withdrawing Effects : Fluorine atoms stabilize aromatic rings and modulate electron density at binding sites.

- Stereochemical Compatibility : The 2,5-substitution aligns with the hydrophobic pockets of kinase domains, improving selectivity .

Q & A

Basic Research Questions

Q. How can the synthesis of 5-(2,5-Difluorophenyl)-2-methoxyphenol be optimized for high yield and purity?

- Methodological Answer : Synthesis optimization should begin with evaluating fluorination and methoxylation strategies. For example, selective fluorination of phenol derivatives (e.g., via halogen exchange or directed ortho-metallation) can minimize side reactions . Purity can be enhanced using column chromatography (silica gel, gradient elution) or preparative HPLC, as demonstrated for structurally similar difluorophenyl compounds . Reaction monitoring via TLC or LC-MS is critical to identify intermediates and byproducts.

Q. What characterization techniques are most reliable for confirming the structure of 5-(2,5-Difluorophenyl)-2-methoxyphenol?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to resolve fluorine and methoxy group positions. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation, as seen in fluorinated aromatic systems like 2-fluoro-5-(4-fluorophenyl)pyridine . Differential scanning calorimetry (DSC) can determine melting points and thermal stability .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize in vitro assays targeting receptors or enzymes where fluorinated phenolic analogs show activity (e.g., antimicrobial or kinase inhibition). Use dose-response curves (0.1–100 µM) and include positive controls (e.g., known inhibitors). For cytotoxicity, employ MTT assays on human cell lines. Structural analogs like 5-fluoro-2-methoxybenzaldehyde have demonstrated utility in medicinal chemistry, suggesting similar screening frameworks .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer : Contradictions may arise from assay variability or stereochemical factors. Conduct replicate studies under standardized conditions (e.g., ISO 10993-5 for cytotoxicity). Compare results across multiple cell lines or model organisms. Structural analogs like 5-chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide highlight the importance of substituent positioning on bioactivity, necessitating computational docking studies to explore binding modes .

Q. What experimental frameworks are suitable for studying the environmental fate of this compound?

- Methodological Answer : Follow protocols from long-term environmental studies like Project INCHEMBIOL . Assess abiotic degradation (hydrolysis, photolysis) under controlled pH and UV conditions. For biotic degradation, use soil microcosms or activated sludge systems. Quantify partition coefficients (log P) via shake-flask methods and model bioaccumulation potential using EPI Suite. Environmental persistence should be benchmarked against regulated fluorinated pollutants .

Q. What strategies can elucidate the mechanism of action in complex biological systems?

- Methodological Answer : Combine omics approaches (transcriptomics/proteomics) with phenotypic screening. For example, RNA-seq can identify differentially expressed genes post-treatment. Use fluorescent probes (e.g., tagged derivatives) for cellular localization studies. Mechanistic insights from structurally related compounds, such as fluorophenyl-tetrazole carboxamides, suggest targeting oxidative stress pathways or protein-protein interactions .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, log P)?

- Methodological Answer : Standardize measurement conditions (temperature, solvent systems). Use shake-flask or HPLC methods for solubility and log P determination. Compare data with computational predictions (e.g., SwissADME). For polar fluorinated phenols, consider co-solvency or salt formation to enhance aqueous solubility, as seen in 5-amino-2,4-difluorophenol derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.